2-Oxopomolic acid

Description

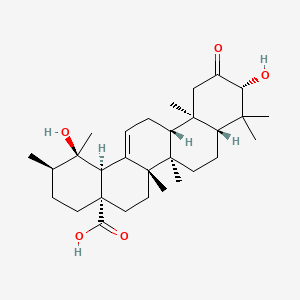

2-Oxopomolic acid (C₃₀H₄₆O₅; CAS 54963-52-9) is a triterpenoid compound derived from Malus domestica (Fuji apples) . It is characterized by a ketone group at the C-2 position and hydroxyl groups at C-3β and C-19α within an oleanolic acid skeleton . Structurally, it differs from other triterpenoids due to its unique 2-oxo modification, which enhances its interaction with enzymes like soluble epoxide hydrolase (sEH) .

This compound exhibits potent inhibitory activity against sEH, an enzyme linked to cardiovascular diseases due to its role in metabolizing anti-inflammatory epoxy fatty acids. It demonstrates an IC₅₀ of 11.4 ± 2.7 µM, outperforming other triterpenoids like ursolic acid (IC₅₀ = 84.5 ± 9.5 µM) and corosolic acid (IC₅₀ = 51.3 ± 4.9 µM) . Molecular dynamics simulations confirm its stable binding to the sEH right pocket via hydrogen bonds with Asn366 and Ile363, stabilizing key structural loops (e.g., Thr360-Pro371) .

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZKQSIAHGHXDL-SGOBLLPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=O)C(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Oxopomolic acid can be synthesized through several chemical routes. One common method involves the extraction and isolation from natural sources such as the bark and stem of Polylepis racemosa . The process typically includes filtration, concentration, and partitioning with solvents like n-hexane and dichloromethane, followed by column chromatography over silica gel . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.

Chemical Reactions Analysis

2-Oxopomolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of other organic compounds.

Industry: Its role as a chemical intermediate makes it valuable in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxopomolic acid involves its interaction with specific molecular targets. For instance, it inhibits soluble epoxide hydrolase by binding to allosteric sites of the enzyme in a noncompetitive manner . This inhibition can affect the conversion of epoxyeicosatrienoic acids to dihydroxyeicosatrienic acids, impacting various biological pathways related to cardiovascular health .

Comparison with Similar Compounds

This compound vs. Ursolic/Corosolic Acid

- C-2 Modification : The ketone group at C-2 in this compound replaces the hydroxyl or hydrogen found in ursolic and corosolic acids, enhancing hydrogen-bond interactions with sEH .

- Hydrogen Bonding : this compound forms two hydrogen bonds with Asn366 and Ile363, a feature absent in ursolic acid due to its lack of a C-2 ketone .

- Inhibition Stability : Molecular dynamics show this compound maintains stable binding (10 ns simulations) compared to less stable interactions of ursolic acid .

This compound vs. Quercetin 3-O-Arabinofuranoside

- Class Differences: Quercetin 3-O-arabinofuranoside is a flavonoid, while this compound is a triterpenoid.

- Binding Sites: The flavonoid binds the left pocket (Lys495, Phe497), whereas this compound occupies the right pocket, suggesting complementary targeting strategies for sEH inhibition .

Broader Context of Similar Triterpenoids

This compound shares structural motifs with other triterpenoids like Tormentic acid and Euscaphic acid, which also exhibit sEH inhibition but lack the C-2 ketone critical for enhanced activity . For example:

- Tormentic acid (IC₅₀ ~50 µM): Lacks the C-2 ketone, reducing binding affinity compared to this compound .

Biological Activity

2-Oxopomolic acid, a triterpenoid derived from Malus domestica, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, efficacy, and implications for health.

Chemical Structure and Properties

This compound is classified as a triterpenoid with the molecular formula and a unique structural configuration that contributes to its biological properties. The compound's structure is pivotal in understanding its interactions with biological targets.

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the most notable biological activities of this compound is its ability to inhibit soluble epoxide hydrolase (sEH). The inhibition of sEH can have significant implications for cardiovascular health and inflammation management.

- IC50 Value : Studies have reported an IC50 value of 11.4 ± 2.7 μM for this compound against sEH, indicating a moderate level of potency compared to other known inhibitors .

- Binding Interactions : Molecular docking studies suggest that this compound interacts with sEH through hydrogen bonding and van der Waals forces, contributing to its stability within the enzyme's active site .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 Value (μM) | Source |

|---|---|---|---|

| Study 1 | sEH Inhibition | 11.4 ± 2.7 | |

| Study 2 | Anti-adipogenic Effects | Not specified | |

| Study 3 | Anti-inflammatory | Not specified |

Case Study: Anti-Adipogenic Effects

A study focused on the anti-adipogenic properties of a related compound, 1β-hydroxy-2-oxopomolic acid, isolated from Agrimonia pilosa, indicated potential benefits in reducing fat accumulation in adipocytes. Although specific data on this compound's effects were not detailed, the structural similarities suggest comparable activities may exist .

Enzyme Kinetics Analysis

Further investigations into the kinetics of sEH inhibition by this compound revealed that it may act through a non-competitive mechanism. This finding was substantiated by enzyme kinetics assays using Lineweaver-Burk plots, which demonstrated consistent inhibition patterns across varying substrate concentrations .

Implications for Therapeutic Use

The inhibition of sEH by this compound presents potential therapeutic avenues for treating conditions such as hypertension and inflammatory diseases. The compound's ability to modulate lipid metabolism also suggests possible applications in obesity management.

Q & A

Q. What guidelines govern the reporting of this compound’s pharmacokinetic parameters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.